molecular formula C10H8ClFN2O B13693749 2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol

2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol

Cat. No.: B13693749
M. Wt: 226.63 g/mol
InChI Key: LNHYXCDMFCUGSU-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, and a hydroxymethyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the cyclization of 1-hydroxyimidazole with chloro-2-propanone, which provides the desired imidazole derivative in good yield .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of solid-phase synthesis, flash vacuum pyrolysis, and microreactor techniques . The choice of method depends on the desired scale of production and the specific requirements of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The chloro and fluorine substituents may enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)imidazole-5-methanol
  • 2-(2-Fluorophenyl)imidazole-5-methanol
  • 2-(3-Bromophenyl)imidazole-5-methanol

Uniqueness

2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol is unique due to the presence of both chloro and fluorine substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The dual halogenation may enhance the compound’s stability and binding affinity to specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8ClFN2O

Molecular Weight

226.63 g/mol

IUPAC Name

[2-(3-chloro-2-fluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8ClFN2O/c11-8-3-1-2-7(9(8)12)10-13-4-6(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

LNHYXCDMFCUGSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=NC=C(N2)CO

Origin of Product

United States

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